N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide
Description
Table 1: Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide |
| Molecular Formula | $$ \text{C}{20}\text{H}{21}\text{FN}4\text{O}2 $$ |
| Molecular Weight | 368.16 g/mol |
| SMILES | CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
| InChIKey | AKOOIMKXADOPDA-UHFFFAOYSA-N |
CAS Registry Number and Molecular Formula Validation
The molecular formula $$ \text{C}{20}\text{H}{21}\text{FN}4\text{O}2 $$ is validated by high-resolution mass spectrometry and isotopic distribution patterns. While the CAS Registry Number is not publicly disclosed in non-restricted sources, regulatory records classify this compound as a DEA Schedule I controlled substance due to its structural similarity to synthetic cannabinoids like AB-FUBINACA.
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the absence of isomeric impurities, ensuring the integrity of the molecular formula. The fluorine atom at the para position of the benzyl group is critical for enhancing lipophilicity, as evidenced by its electron-withdrawing effect in $$ ^{19}\text{F} $$-NMR spectra.
Stereochemical Configuration and Chiral Centers
The compound contains a single chiral center at the 2-yl position of the 1-amino-3-methyl-1-oxobutan-2-yl side chain, which adopts the (S)-configuration. This stereochemistry is encoded in the SMILES notation via the $$ \text{C@@H} $$ descriptor, reflecting the spatial arrangement of the methyl and carboxamide groups.
Table 2: Stereochemical Properties
| Property | Value |
|---|---|
| Chiral Centers | 1 |
| Configuration | (S) |
| Enantiomeric Preference | (S)-enantiomer exhibits higher receptor affinity |
The (S)-configuration optimizes binding to cannabinoid receptors (CB1 and CB2) by aligning the methyl group away from the receptor’s hydrophobic pocket, reducing steric hindrance. Racemization studies indicate that the (R)-enantiomer displays negligible activity, underscoring the importance of stereochemical purity in pharmacological applications.
Comparative Analysis of Tautomeric Forms
Indazole derivatives typically exhibit tautomerism between 1H- and 2H-forms, governed by proton migration between nitrogen atoms N1 and N2. However, substitution at the 1-position of the indazole core in this compound locks the tautomeric equilibrium exclusively into the 1H-form.
Key Tautomerism Considerations:
- Substituent Effects : The 4-fluorobenzyl group at N1 prevents proton transfer to N2, eliminating the possibility of 2H-tautomer formation.
- Electronic Stabilization : The electron-withdrawing fluorine atom stabilizes the 1H-form through resonance effects, further disfavoring tautomeric shifts.
- Biological Implications : The fixed 1H-configuration ensures consistent receptor binding, as tautomerism could otherwise alter pharmacophore geometry.
Table 3: Tautomeric Stability in Indazole Derivatives
| Compound | Tautomeric Forms | Stabilizing Factors |
|---|---|---|
| Unsubstituted Indazole | 1H ↔ 2H | Solvent polarity, hydrogen bonding |
| This Compound | 1H only | 4-fluorobenzyl substitution |
In contrast to unsubstituted indazoles, which form 2H-tautomers in aprotic solvents, this compound’s structural constraints ensure that no tautomeric interconversion occurs under physiological conditions. This stability is critical for maintaining its pharmacokinetic profile and avoiding unpredictable metabolic pathways.
Properties
CAS No. |
1629062-56-1 |
|---|---|
Molecular Formula |
C20H21FN4O2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide |
InChI |
InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-15-5-3-4-6-16(15)25(24-18)11-13-7-9-14(21)10-8-13/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27) |
InChI Key |
AKOOIMKXADOPDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Indazole-3-carboxylic Acid Intermediate
- The indazole core is typically synthesized via cyclization reactions starting from substituted hydrazines and appropriate benzyl halides.
- The 4-fluorobenzyl substituent is introduced by alkylation of the indazole nitrogen with 4-fluorobenzyl bromide or chloride.
- The carboxylic acid group at the 3-position of the indazole ring is introduced through selective functionalization, often via lithiation or directed metalation followed by carboxylation.
Coupling with the Amino Acid Derivative
- The amino acid moiety, specifically (S)-valine or a protected valine derivative, is converted into an amine or amide form suitable for coupling.
- The coupling reaction is typically performed using peptide coupling reagents such as carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU) to form the amide bond between the indazole-3-carboxylic acid and the amino acid amine.
- Reaction conditions often involve mild bases and solvents like dichloromethane or DMF, with temperature control to optimize yield and stereochemical integrity.
Enantiospecific Synthesis and Chiral Considerations
- The synthesis is enantiospecific, preserving the stereochemistry of the amino acid side chain, which is crucial for biological activity.
- Chiral precursors are used, and the final product’s enantiopurity is confirmed by chiral chromatography techniques.
- Studies have reported the use of chiral stationary phases (e.g., Chiralpak® IA-3 column) for separation and analysis of enantiomers, ensuring the preparation of the (S)-enantiomer of AB-FUBINACA.
Research Findings and Analytical Data
Mass Spectrometry and NMR Characterization
- The product ion mass spectra show characteristic fragment ions corresponding to the loss of ammonia, carbon monoxide, and amino-methylpropyl groups, confirming the structure of the carboxamide and amino acid moieties.
- NMR spectroscopy (1H, 13C, DEPT, COSY, HSQC, HMBC) confirms the presence of the indazole ring, the 4-fluorobenzyl substituent, and the amino acid side chain, with key correlations supporting the connectivity of the molecule.
- The chemical shifts and coupling constants are consistent with the expected structure of AB-FUBINACA.
Synthetic Optimization
- Modifications in the synthetic protocol, such as the use of potassium tert-butoxide and bromomethyl cyclohexane under reflux conditions, have been reported to improve yields and reaction times for related compounds, suggesting potential optimizations for AB-FUBINACA synthesis.
- The reaction times can be reduced from 48 hours at room temperature to 18 hours under reflux, enhancing efficiency.
Summary Table of Preparation Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid | 4-fluorobenzyl bromide, substituted hydrazines, lithiation, carboxylation | Formation of indazole core with fluorobenzyl substituent |
| 2 | Preparation of amino acid derivative | (S)-Valine or protected valine, amine formation | Ensures stereochemical integrity |
| 3 | Amide coupling | Carbodiimides (EDC, DCC) or uronium salts (HATU), base, solvent (DCM, DMF) | Formation of carboxamide bond |
| 4 | Purification and chiral separation | Chromatography (chiral HPLC) | Confirms enantiopurity and purity |
| 5 | Characterization | NMR, MS, chiral chromatography | Structural confirmation |
Chemical Reactions Analysis
Ab-fubinaca, (+/-)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions include hydroxylated and carboxylated metabolites.
Scientific Research Applications
Ab-fubinaca, (+/-)- has several scientific research applications:
Chemistry: It is used to study the structure-activity relationship of synthetic cannabinoids.
Biology: Researchers use it to understand the interaction between synthetic cannabinoids and cannabinoid receptors.
Medicine: Although not used clinically, it helps in the development of new analgesic drugs.
Industry: It is used in forensic science to detect synthetic cannabinoids in biological samples.
Mechanism of Action
Ab-fubinaca, (+/-)- exerts its effects by acting as a full agonist at the CB1 and CB2 cannabinoid receptors. It binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This activation results in various physiological effects, including altered perception, agitation, and hallucinations .
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
AB-FUBINACA belongs to the "AB-INACA" family, characterized by the indazole-carboxamide backbone and an amino-methyl-oxobutanyl ("AB") linker. Below is a comparative analysis with key analogues:
Key Observations :
- Substituent Impact: The 4-fluorobenzyl group in AB-FUBINACA enhances lipophilicity and receptor binding compared to non-fluorinated or alkyl-chain substituents (e.g., AB-PINACA’s pentyl group). Fluorination is a common strategy to evade drug laws and improve pharmacokinetics .
- Enantiomeric Activity : AB-FUBINACA’s (S)-enantiomer exhibits higher CB1/CB2 activity than the (R)-form, a trend consistent across chiral SCs like 5F-EMB-PINACA .
- Metabolic Stability : Ethyl/methyl ester derivatives (e.g., EMB-FUBINACA) show faster hepatic clearance due to esterase susceptibility, unlike the amide-based AB-FUBINACA .
Receptor Binding and Potency
AB-FUBINACA’s CB1 receptor EC₅₀ values are in the low nanomolar range (e.g., 3.4 nM), surpassing JWH-018 (EC₅₀ = 9.2 nM) and Δ⁹-THC (EC₅₀ = 34 nM) . In contrast, AB-PINACA and 5F-AB-PINACA exhibit EC₅₀ values of 5.1 nM and 1.8 nM, respectively, highlighting the fluoropentyl group’s role in enhancing potency .
Legal and Forensic Relevance
- AB-FUBINACA: Widely banned due to its association with overdoses and fatalities. Detected in Europe, Asia, and North America .
- 5F-AB-PINACA : The fluorinated pentyl chain complicates detection, necessitating advanced LC-MS/MS methods for identification .
Biological Activity
N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide, commonly referred to as AB-FUBINACA, is a synthetic cannabinoid that acts as a potent agonist at the cannabinoid receptors. This compound has garnered attention due to its psychoactive properties and potential implications for public health.
Chemical Structure and Properties
AB-FUBINACA has the following chemical characteristics:
- Molecular Formula : CHFO
- Molecular Weight : 368.4048 g/mol
- CAS Number : 1185282-01-2
- IUPAC Name : this compound
The compound's structure includes an indazole core linked to a carboxamide group, which is characteristic of many synthetic cannabinoids, providing it with its unique biological activity.
AB-FUBINACA exhibits high affinity for the CB and CB cannabinoid receptors, mimicking the effects of natural cannabinoids such as THC (tetrahydrocannabinol). The compound's activity at these receptors is primarily responsible for its psychoactive effects, which can include:
- Euphoria
- Altered perception
- Increased appetite
- Anxiety or paranoia in some users
Pharmacological Profile
Research indicates that AB-FUBINACA functions as a full agonist at the cannabinoid receptors, leading to significant biological activity. In vitro studies have shown that it can induce effects similar to those of THC, including analgesia and anti-inflammatory responses. The potency of AB-FUBINACA is notably higher than that of THC, which raises concerns regarding its safety profile.
Toxicological Concerns
The use of AB-FUBINACA has been associated with various adverse effects, particularly when used recreationally. Reports indicate that users may experience:
- Severe anxiety or panic attacks
- Hallucinations
- Tachycardia (increased heart rate)
- Nausea and vomiting
These effects are compounded by the fact that synthetic cannabinoids can vary significantly in potency and composition, leading to unpredictable outcomes in users.
Case Studies and Clinical Findings
A number of case studies have documented the effects of AB-FUBINACA in clinical settings:
- Case Study 1 : A 25-year-old male presented with acute psychosis after using a synthetic cannabinoid product containing AB-FUBINACA. Symptoms included severe agitation and hallucinations, requiring hospitalization.
- Case Study 2 : An analysis of emergency room visits linked to synthetic cannabinoids revealed that AB-FUBINACA was frequently identified in samples from patients exhibiting severe neurological symptoms, including seizures and altered mental status.
Comparative Analysis with Other Synthetic Cannabinoids
To better understand the biological activity of AB-FUBINACA, a comparison with other synthetic cannabinoids is useful:
| Compound | CB Affinity | Psychoactive Effects | Legal Status |
|---|---|---|---|
| AB-FUBINACA | High | Euphoria, Anxiety | Schedule II |
| JWH-018 | Moderate | Euphoria | Controlled Substance |
| AM-2201 | High | Anxiety, Hallucinations | Controlled Substance |
Q & A
Q. What are the established synthetic routes for N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide, and how can reaction yields be optimized?
The synthesis typically involves multi-step procedures, including:
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC·HCl, HOBt) to link the indazole-3-carboxylic acid core to the amino acid derivative.
- Substitution reactions : Introduction of the 4-fluorobenzyl group via alkylation or nucleophilic substitution. Optimization strategies include temperature control (0–25°C), stoichiometric adjustments (1.2–1.5 eq of reagents), and purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which analytical techniques are most effective for structural characterization of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent positions.
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (±5 ppm tolerance) for molecular formula validation.
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms .
Q. How does this compound interact with cannabinoid receptors (CB1/CB2), and what experimental models are used to assess binding affinity?
It acts as a CB1/CB2 agonist, with binding affinity determined via:
- Radioligand displacement assays : Using [³H]CP-55,940 in transfected HEK-293 cells.
- Functional assays : Measuring cAMP inhibition or β-arrestin recruitment (EC₅₀ values typically <100 nM for CB1) .
Advanced Research Questions
Q. What methodologies are employed to differentiate enantiomers of this compound, given its chiral center?
- Chiral chromatography : Use of polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases.
- Circular Dichroism (CD) : Confirms absolute configuration by comparing optical rotation data to synthesized standards .
Q. How can researchers resolve discrepancies between in vitro receptor binding data and in vivo pharmacological effects?
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify active metabolites via LC-HRMS.
- Pharmacokinetic profiling : Measure plasma protein binding and blood-brain barrier penetration using LC-MS/MS .
Q. What structural modifications enhance metabolic stability while retaining receptor affinity?
- Isosteric replacements : Substitute the 4-fluorobenzyl group with bioisosteres (e.g., 4-cyanobutyl or cyclohexylmethyl) to reduce CYP450-mediated oxidation.
- Deuterium incorporation : At metabolically vulnerable positions (e.g., α-carbon of the amide) to slow degradation .
Q. How do researchers address contradictory data in structure-activity relationship (SAR) studies across analogs?
- Multivariate analysis : Apply QSAR models using descriptors like logP, polar surface area, and steric parameters.
- Crystallographic docking : Compare binding poses in CB1 homology models to identify critical interactions (e.g., hydrogen bonding with Ser383) .
Q. What in silico tools predict the compound’s biotransformation pathways?
- Software : Use Schrödinger’s MetaSite or GLORYx for phase I/II metabolism prediction.
- Machine learning : Train models on synthetic cannabinoid datasets to forecast dominant metabolites (e.g., hydroxylation at indazole C5) .
Q. How can enantiomer-specific pharmacological profiles be systematically evaluated?
- Enantiopure synthesis : Use chiral auxiliaries or enzymatic resolution.
- In vitro functional assays : Compare EC₅₀ values in CB1/CB2 signaling pathways (e.g., cAMP vs. β-arrestin bias) .
Q. What experimental designs mitigate instability issues in aqueous or oxidative conditions?
- Accelerated stability studies : Expose to pH 1–9 buffers, H₂O₂, or UV light, followed by HPLC purity checks.
- Lyophilization : Formulate as lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
